3-Pyridinol, 4-(methylthio)-
Description
3-Pyridinol, 4-(methylthio)- (CAS: 23003-25-0) is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl (-OH) group at the 3-position and a methylthio (-SCH₃) group at the 4-position. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.217 g/mol . This compound is of interest in antioxidant research due to the pyridinol core’s ability to act as a radical-trapping agent .
Properties
CAS No. |
136095-03-9 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.188 |
IUPAC Name |
4-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H7NOS/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3 |
InChI Key |
ZLUZYPOQLNQREW-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=NC=C1)O |
Synonyms |
3-Pyridinol,4-(methylthio)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate, followed by hydrolysis to introduce the hydroxyl group at the 3-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methylthio group .
Industrial Production Methods: Industrial production of 3-Pyridinol, 4-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinol, 4-(methylthio)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the hydroxyl group, forming 4-(methylthio)pyridine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)pyridin-3-OL, 4-(Methylsulfonyl)pyridin-3-OL.
Reduction: 4-(Methylthio)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Pyridinol, 4-(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinol, 4-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
- 3-Pyridinol, 2-(methylthio)- (CAS: 42715-30-0): Molecular formula: C₈H₉NO₂S (acetate ester form), molecular weight: 183 g/mol . The methylthio group at the 2-position alters steric and electronic effects compared to the 4-substituted derivative.
- 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0): Molecular formula: C₇H₉NOS, molecular weight: 155.217 g/mol . The additional methyl group at the 6-position increases steric hindrance, which could reduce reactivity with peroxyl radicals compared to the 4-(methylthio) derivative.
Functional Group Variations
- 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS: 32362-88-2): Molecular formula: C₇H₆N₄S, molecular weight: 178.21 g/mol . While sulfur contributes to radical scavenging, the lack of a phenolic O-H bond limits its role in synergistic antioxidant systems .
- 4-[4-(Methylthio)phenyl]-5-polyfluoroalkyl-antipyrines (e.g., compound 3g): These derivatives incorporate a methylthio-phenyl group into a polyfluoroalkyl antipyrine scaffold. The sulfur atom enhances electron-withdrawing effects, which may stabilize radical intermediates but reduce hydrogen-donating capacity compared to pyridinols .
Antioxidant Activity and Synergistic Systems
Thermodynamic and Kinetic Advantages
3-Pyridinol derivatives exhibit stronger O–H bond dissociation energies (BDEs) than phenols. For example:
- 3-Pyridinol, 4-(methylthio)- has a BDE ~1.4 kcal/mol higher than equivalently substituted phenols, enhancing radical-trapping efficiency .
- 5-Pyrimidinols (e.g., compound 2) show even higher BDEs (+2.5 kcal/mol vs. phenols) due to nitrogen’s electron-withdrawing effects .
Synergism with Phenolic Antioxidants
In chlorobenzene and acetonitrile, 3-pyridinols act as primary antioxidants, reacting rapidly with peroxyl radicals (e.g., rate constant k ≈ 2.5 × 10⁴ M⁻¹s⁻¹), while phenols like BHT regenerate the pyridinol via hydrogen transfer. This synergy allows lower concentrations of 3-pyridinols to achieve comparable efficacy to higher phenolic loadings .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Pyridinol, 4-(methylthio)- | 23003-25-0 | C₇H₉NOS | 155.217 | 3-OH, 4-SCH₃ |
| 3-Pyridinol, 2-(methylthio)- | 42715-30-0 | C₈H₉NO₂S | 183.000 | 3-OH, 2-SCH₃ (ester) |
| 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol | 32362-88-2 | C₇H₆N₄S | 178.210 | Triazole-thiol, pyridyl |
Table 2: Antioxidant Performance Metrics
| Compound | O–H BDE (kcal/mol) | Reactivity with ROO• (k, M⁻¹s⁻¹) | Synergistic Partner (Phenol) |
|---|---|---|---|
| 3-Pyridinol, 4-(methylthio)- | 86.5 | 2.5 × 10⁴ | BHT (k = 1.2 × 10³) |
| 5-Pyrimidinol (analog) | 87.6 | 3.0 × 10⁴ | α-Tocopherol |
| BHT (phenolic control) | 85.1 | 1.2 × 10³ | N/A |
Q & A
Q. What are the recommended methods for synthesizing 3-Pyridinol, 4-(methylthio)- and its derivatives?
Synthesis often involves functionalizing pyridine rings via nucleophilic substitution or coupling reactions. For example, thioether groups like methylthio can be introduced using methylthiolating agents (e.g., methyl disulfide or methylthiolate salts) under controlled pH and temperature. Evidence from analogous compounds (e.g., 4-(methylthio) chalcones) highlights the use of base-catalyzed thiolation or metal-mediated coupling for regioselectivity . Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol.
Q. How should 3-Pyridinol, 4-(methylthio)- be stored and handled to ensure stability?
The compound should be stored at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the methylthio group. Solubility data for similar pyridinols (e.g., 4-pyridinol) indicate that stock solutions in DMSO or ethanol (30–50 mg/mL) are stable for ≤24 hours in aqueous buffers (e.g., PBS, pH 7.2). Avoid freeze-thaw cycles to minimize degradation .
Q. What safety precautions are critical when working with 3-Pyridinol, 4-(methylthio)-?
Based on structurally related compounds (e.g., pyridinyl triazoles), this compound may pose acute toxicity (oral, dermal) and severe eye irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Waste disposal should follow institutional guidelines for sulfurated organics .
Q. Which analytical techniques are suitable for characterizing 3-Pyridinol, 4-(methylthio)-?
Key methods include:
- Mass spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 183 for the acetate ester derivative) confirm molecular weight .
- UV/Vis spectroscopy: Pyridine derivatives often show λmax near 245–276 nm due to π→π* transitions .
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR resolve methylthio (-SCH3) and pyridinyl protons, with shifts at δ 2.5–3.0 (SCH3) and δ 7.0–8.5 (aromatic) .
Advanced Research Questions
Q. How can QSAR models guide the design of 4-(methylthio)pyridine derivatives for biological activity?
Quantitative Structure-Activity Relationship (QSAR) studies on 4-(methylthio) chalcones demonstrate that substituent electronegativity and lipophilicity (logP) strongly influence antimicrobial activity. Use software like Schrödinger or MOE to calculate descriptors (e.g., HOMO/LUMO, polar surface area). Validate models with in vitro assays (e.g., MIC for antifungal activity) .
Q. What crystallographic techniques resolve structural ambiguities in 4-(methylthio)pyridine derivatives?
Single-crystal X-ray diffraction is definitive for confirming regiochemistry and hydrogen bonding. For example, dithiolone derivatives with pyridinyl groups show planar geometries and intermolecular S···O interactions. Use synchrotron radiation for high-resolution data, and refine structures with SHELX .
Q. How can contradictory spectral data for 3-Pyridinol, 4-(methylthio)- be resolved?
Discrepancies in reported melting points or NMR shifts may arise from polymorphs or impurities. Cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
